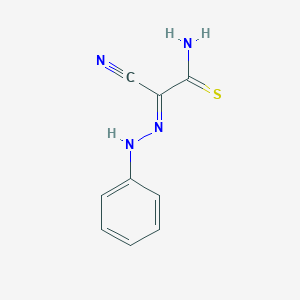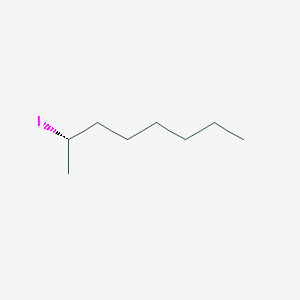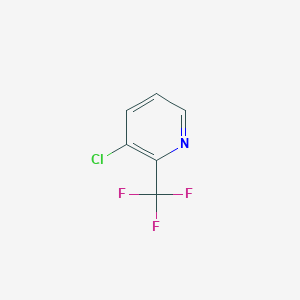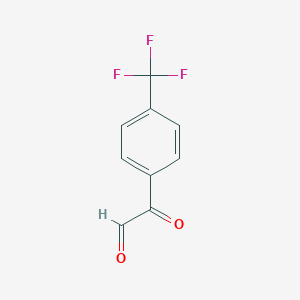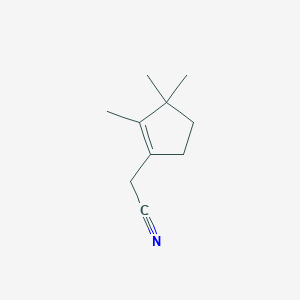
2,3,3-Trimethylcyclopent-1-enylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethylcyclopent-1-enylacetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as TMCAN and is a colorless liquid with a fruity odor.
Mécanisme D'action
The mechanism of action of TMCAN is not well understood. However, studies have shown that TMCAN can bind to and activate the olfactory receptor OR2T11, which is responsible for detecting fruity odors. This activation leads to the perception of fruity odor.
Effets Biochimiques Et Physiologiques
TMCAN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TMCAN can induce apoptosis (programmed cell death) in human cancer cells. Additionally, TMCAN has shown anti-inflammatory properties and can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of TMCAN is its easy synthesis method. Additionally, TMCAN has a fruity odor, which can be used as a marker in various experiments. However, TMCAN has limited solubility in water, which can make it difficult to use in aqueous experiments.
Orientations Futures
There are several future directions for TMCAN research. One of the significant areas of research is its potential use as a preservative in food and cosmetic products. Additionally, TMCAN can be used as an odor marker in various experiments. Further studies are needed to understand the mechanism of action of TMCAN and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of TMCAN can be achieved through a multistep process starting from cyclopentanone. The first step involves the reaction of cyclopentanone with methyl vinyl ketone to form 4,4-dimethyl-2-cyclopenten-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 4,4-dimethyl-2-cyclopenten-1-one oxime. Finally, the oxime is reacted with acetic anhydride to form TMCAN.
Applications De Recherche Scientifique
TMCAN has been studied extensively for its potential applications in various fields. One of the significant areas of research is its use as a flavor and fragrance compound. TMCAN has a fruity odor, and its addition to food and cosmetic products can enhance their aroma. Additionally, TMCAN has shown antimicrobial properties and can be used as a preservative in food and cosmetic products.
Propriétés
Numéro CAS |
1727-76-0 |
|---|---|
Nom du produit |
2,3,3-Trimethylcyclopent-1-enylacetonitrile |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-(2,3,3-trimethylcyclopenten-1-yl)acetonitrile |
InChI |
InChI=1S/C10H15N/c1-8-9(5-7-11)4-6-10(8,2)3/h4-6H2,1-3H3 |
Clé InChI |
PBAKTNCSUCNJRE-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1(C)C)CC#N |
SMILES canonique |
CC1=C(CCC1(C)C)CC#N |
Autres numéros CAS |
1727-76-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



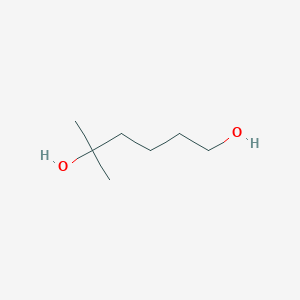
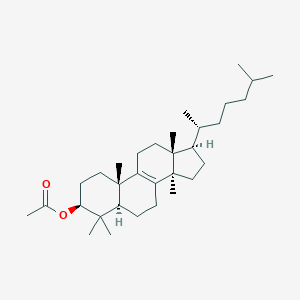
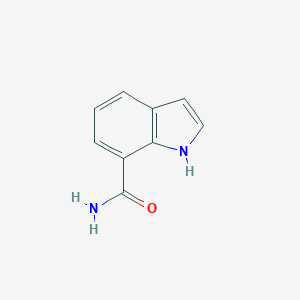
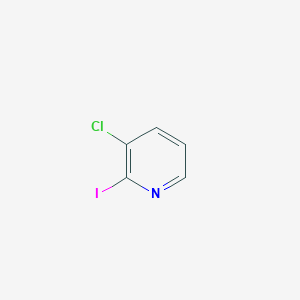
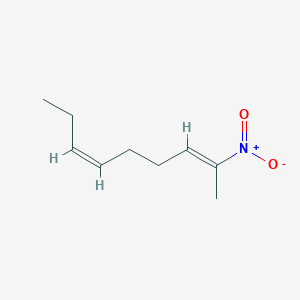
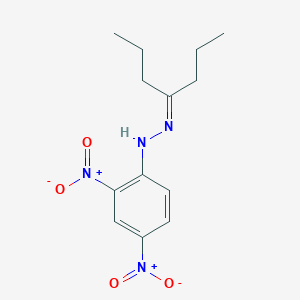
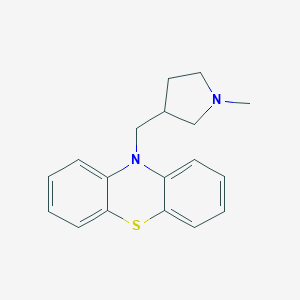
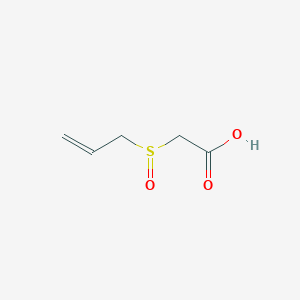
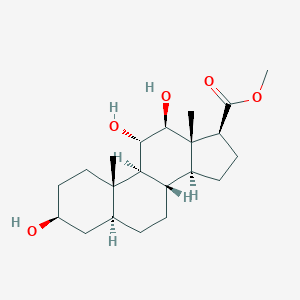
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
